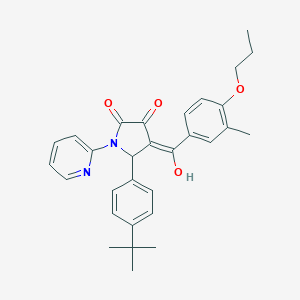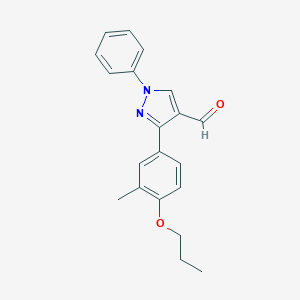
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate, also known as BZML, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZML belongs to the class of coumarin derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial effects.
科学的研究の応用
3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. In a study conducted by Zhang et al. (2020), this compound was found to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis. Another study by Li et al. (2020) reported that this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, this compound has been reported to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli (Tang et al., 2019).
作用機序
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate is not fully understood; however, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways. For instance, this compound has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in the regulation of inflammation and immune response (Li et al., 2020). Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins (Zhang et al., 2020).
Biochemical and Physiological Effects
This compound has been reported to exhibit various biochemical and physiological effects. For instance, this compound has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in LPS-stimulated macrophages (Li et al., 2020). Additionally, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells (Zhang et al., 2020). Moreover, this compound has been reported to exhibit antibacterial activity against various strains of bacteria, including S. aureus and E. coli (Tang et al., 2019).
実験室実験の利点と制限
One of the advantages of using 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate in lab experiments is its potent biological activity against various diseases, including cancer and inflammation. Moreover, this compound is relatively easy to synthesize, and its purity can be easily confirmed by various analytical techniques, such as HPLC and NMR spectroscopy. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before using it in vivo.
将来の方向性
There are several future directions for the research on 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate. Firstly, the mechanism of action of this compound needs to be fully understood to develop more effective therapeutic strategies. Secondly, the potential toxicity of this compound needs to be carefully evaluated to ensure its safety for use in vivo. Thirdly, the efficacy of this compound in preclinical and clinical trials needs to be evaluated to determine its therapeutic potential. Finally, the development of novel analogs of this compound with improved biological activity and reduced toxicity is another potential direction for future research.
Conclusion
In conclusion, this compound is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial effects. The mechanism of action of this compound is not fully understood; however, it has been proposed that this compound modulates various signaling pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, this compound has the potential to become a promising therapeutic agent for various diseases.
合成法
The synthesis method of 3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl 2-thiophenecarboxylate involves the reaction of 3-(2-bromoacetyl) benzoxazole with 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid and 2-thiophenecarboxylic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution reaction, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed by various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
特性
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO5S/c23-20-14(19-22-15-4-1-2-5-16(15)26-19)10-12-7-8-13(11-17(12)27-20)25-21(24)18-6-3-9-28-18/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBMMMMBQOBFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C(C=C4)OC(=O)C5=CC=CS5)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![allyl 5-[4-(acetyloxy)phenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383509.png)

![allyl 6-methyl-4-{3-[4-(4-morpholinylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B383511.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383514.png)
![N-hexadecyl-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B383516.png)

![(5Z)-5-(2,3-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B383519.png)

![Ethyl 2-[2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B383523.png)
![3,3-dimethyl-2-methylene-N',N'-diphenylbicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B383524.png)
![Ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383525.png)
![ethyl 2-{[({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B383526.png)
![6-Imino-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B383528.png)
![2-imino-10-methyl-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B383531.png)
